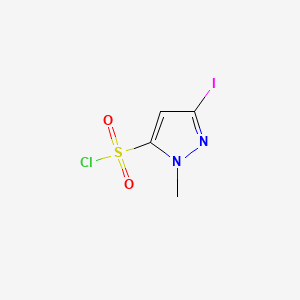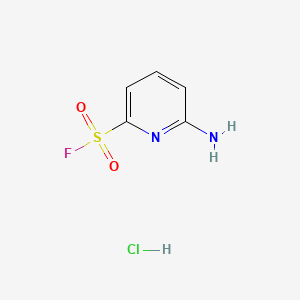
lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate, also known as lithium ethylsulfanyl oxobutanoate or lithium ESOB, is an organic compound composed of lithium and ethylsulfanyl oxobutanoate. It has been studied for use in a variety of scientific applications, including research on its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
科学的研究の応用
Lithium ESOB has been studied for use in a variety of scientific applications. It has been studied for its potential as an anti-inflammatory agent, as well as its potential for use in the treatment of depression, bipolar disorder, and other neurological disorders. It has also been studied for its potential as an antioxidant, and for its potential in the treatment of cancer.
作用機序
The mechanism of action of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB is not yet fully understood. However, it is believed to act by binding to and activating certain receptors in the brain, which in turn leads to changes in neuronal activity and neurotransmitter release. This can lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB are not yet fully understood. However, it is believed to act by binding to and activating certain receptors in the brain, which in turn leads to changes in neuronal activity and neurotransmitter release. This can lead to changes in mood, behavior, and cognition. It has also been shown to have antioxidant and anti-inflammatory effects, as well as potential for use in the treatment of cancer.
実験室実験の利点と制限
The advantages of using lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB in laboratory experiments include its stability, ease of synthesis, and ability to bind to and activate certain receptors in the brain. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for use in high-throughput experiments due to its low solubility in water. Additionally, its potential for use in the treatment of neurological disorders has yet to be fully explored.
将来の方向性
The potential future directions for lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB include further research into its potential for use in the treatment of neurological disorders, such as depression, bipolar disorder, and other mental illnesses. Additionally, further research into its potential for use as an anti-inflammatory agent and antioxidant, as well as its potential for use in the treatment of cancer, is warranted. Additionally, further research into its mechanism of action, as well as its potential for use in high-throughput experiments, is also needed.
合成法
Lithium ESOB can be synthesized by the reaction of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate carbonate with ethylsulfanyl oxobutanoic acid, leading to the formation of the lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB complex. The reaction is performed in aqueous solution and requires a pH of 10.5-11.5. The reaction is complete in approximately 30 minutes and yields a solution of the lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB complex.
特性
IUPAC Name |
lithium;4-ethylsulfanyl-2-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S.Li/c1-2-10-4-3-5(7)6(8)9;/h2-4H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQBEURVJGBLLV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCSCCC(=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)





![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)


![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)
